molecular formula C8H12Cl2N2 B12356187 (E)-3-(3-Pyridyl)prop-2-EN-1-amine dihydrochloride

(E)-3-(3-Pyridyl)prop-2-EN-1-amine dihydrochloride

Cat. No.: B12356187
M. Wt: 207.10 g/mol
InChI Key: PXKFKFSRCUVBQM-BFAXJPPBSA-N
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Description

3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride is a chemical compound with the molecular formula C8H10N2.2ClH. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the condensation of pyridine-3-carbaldehyde with allylamine, followed by reduction and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, saturated amines, and various substituted pyridine derivatives .

Scientific Research Applications

3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride
  • (prop-2-yn-1-yl)[(pyridin-3-yl)methyl]amine dihydrochloride

Uniqueness

Compared to similar compounds, 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride offers unique reactivity due to the presence of both the pyridine ring and the allylamine moiety. This dual functionality allows for a broader range of chemical transformations and applications .

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

(E)-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride

InChI

InChI=1S/C8H10N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h1-4,6-7H,5,9H2;2*1H/b3-1+;;

InChI Key

PXKFKFSRCUVBQM-BFAXJPPBSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/CN.Cl.Cl

Canonical SMILES

C1=CC(=CN=C1)C=CCN.Cl.Cl

Origin of Product

United States

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